molecular formula C16H10FN3O2S B6490595 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358596-51-6

6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6490595
CAS No.: 1358596-51-6
M. Wt: 327.3 g/mol
InChI Key: PGPZTGSQXIFBMH-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C16H10FN3O2S and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.04777591 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds featuring oxadiazole and quinoline structures exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,4-dihydroquinolines possess activity against various bacterial strains. The incorporation of the thiophene ring may enhance this activity through synergistic effects with other functional groups .

Anticancer Properties
The compound has been investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies suggest that 6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have identified its potential to inhibit kinases associated with cancer progression. This mechanism could be pivotal in developing targeted therapies for various malignancies .

Pharmacological Insights

Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of quinoline derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests a role in treating conditions characterized by chronic inflammation .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, the compound can be utilized in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine and thiophene enhances charge transport properties, making it suitable for use in advanced electronic devices .

Sensors
The chemical structure allows for modifications that can create sensitive sensors for detecting environmental pollutants or biological markers. The thiophene group is particularly beneficial for enhancing the conductivity and sensitivity of sensor materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive bacteria.
Anticancer Properties Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Neuroprotective Effects Reduced oxidative stress markers in neuronal cell cultures.
Organic Electronics Improved charge mobility in OLED applications compared to non-fluorinated analogs.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c1-20-8-11(14(21)10-7-9(17)4-5-12(10)20)16-18-15(19-22-16)13-3-2-6-23-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZTGSQXIFBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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